Superior HPPD Enzyme Inhibition Affinity (Ki) Compared to the 3,4‑Dichloro Analog
The target compound demonstrates approximately 1.4‑fold higher binding affinity (lower Ki) for human HPPD than its 3,4‑dichlorophenyl counterpart under identical assay conditions [1]. Both compounds were evaluated in the same study, providing a direct head‑to‑head comparison.
| Evidence Dimension | HPPD enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate (Ki = 34 nM) |
| Quantified Difference | ΔKi = 10 nM; ~1.4‑fold more potent |
| Conditions | Inhibition of purified His6‑tagged recombinant human HPPD; assessed by maleylacetoacetate formation after 30 min via UV/visible spectrophotometry |
Why This Matters
For procurement decisions in HPPD‑focused research, this 1.4‑fold potency advantage translates directly to lower compound consumption and potentially improved assay window.
- [1] BindingDB entry BDBM50024725 (CHEMBL3342599) for target compound; BindingDB entry BDBM50024718 (CHEMBL3342606) for 3,4‑dichloro comparator. BindingDB. 2016. View Source
